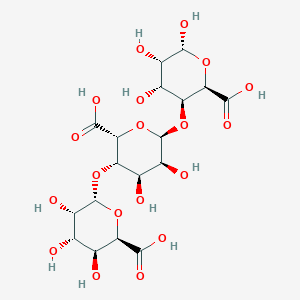

L-Triguluronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10+,11+,12+,16+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHHZYHLXDRQG-KNQRCHRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling L-Triguluronic Acid: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Triguluronic acid, a linear oligosaccharide composed of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds, is a key structural component of alginate. Alginate is a major anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae) and is also produced by some bacteria. The discovery and understanding of this compound are intrinsically linked to the elucidation of the complex structure of alginate. This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, and the methodologies for its isolation and characterization, tailored for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery of this compound: A Historical Perspective

The journey to identifying this compound began with the study of alginic acid, first discovered by Stanford in the 1880s[1]. For decades, alginic acid was believed to be a simple polymer of D-mannuronic acid. A pivotal moment came in 1955 when Fischer and Dörfel identified L-guluronic acid as a second constituent of alginic acid using paper chromatography[2]. This discovery revolutionized the understanding of alginate's structure.

Subsequent research revealed that alginate is not a random copolymer but is composed of three distinct block types: homopolymeric blocks of β-D-mannuronic acid (M-blocks), homopolymeric blocks of α-L-guluronic acid (G-blocks), and heteropolymeric blocks with alternating M and G residues (MG-blocks)[3][4][5]. The discovery of these G-blocks, essentially chains of L-guluronic acid, was the conceptual discovery of oligomers like this compound. The ability to isolate and characterize these G-blocks, and subsequently their smaller oligosaccharide components, confirmed the existence of entities such as this compound.

Natural Sources of this compound

The primary natural source of this compound is the alginate extracted from various species of brown seaweed. The abundance of G-blocks, and therefore the potential yield of this compound, varies significantly between different algal species, and even within different parts of the same plant and with seasonal changes. The ratio of mannuronic acid to guluronic acid (M/G ratio) is a critical parameter for determining the suitability of a particular brown seaweed as a source of this compound. A lower M/G ratio indicates a higher proportion of guluronic acid residues, often correlating with a higher content of G-blocks.

Quantitative Data on Guluronic Acid Content in Brown Algae

The M/G ratio is a key indicator of the potential yield of this compound. The following table summarizes the M/G ratios for various brown seaweed species, providing a valuable resource for selecting appropriate raw materials.

| Seaweed Species | M/G Ratio | Reference(s) |

| Sargassum asperifolium | 0.69 | |

| Sargassum dentifolium | 0.52 | |

| Sargassum duplicatum | 0.86 | |

| Laminaria digitata | 1.2 - 2.1 | |

| Saccharina latissima | 1.2 - 2.1 | |

| Laminaria hyperborea (stipe) | 0.37 - 0.41 | |

| Sargassum fluitans | 0.59 | |

| Sargassum natans | 0.51 |

Note: A lower M/G ratio suggests a higher proportion of guluronic acid and potentially longer G-blocks, making the seaweed a better source for this compound.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of alginate from brown seaweed, followed by controlled hydrolysis to break down the polysaccharide into smaller oligosaccharides, and finally, the purification of the desired trimer.

Alginate Extraction from Brown Seaweed

This protocol outlines a general method for extracting sodium alginate from brown algae.

Materials:

-

Dried brown seaweed (e.g., Laminaria hyperborea stipes)

-

Formaldehyde solution (1%)

-

Sodium carbonate (Na₂CO₃) solution (2.5%)

-

Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

-

Ethanol

Procedure:

-

Pre-treatment: The dried seaweed is first washed and then treated with a formaldehyde solution to fix the phenolic compounds, preventing their interaction with the alginate.

-

Alkaline Extraction: The pre-treated seaweed is then subjected to alkaline extraction with a sodium carbonate solution. This process converts the insoluble alginic acid and its salts in the seaweed into soluble sodium alginate.

-

Filtration and Precipitation: The resulting viscous solution is filtered to remove solid residues. The sodium alginate is then precipitated from the filtrate by the addition of calcium chloride, forming calcium alginate.

-

Acid Conversion: The calcium alginate precipitate is treated with hydrochloric acid to convert it back to the insoluble alginic acid.

-

Conversion to Sodium Alginate: The alginic acid is then neutralized with a sodium carbonate solution to form the final product, sodium alginate, which is then precipitated and dried using ethanol.

Production of this compound by Enzymatic Hydrolysis

Enzymatic hydrolysis is a preferred method for the controlled degradation of alginate to produce specific oligosaccharides due to its high specificity and mild reaction conditions. Alginate lyases that specifically cleave G-blocks (polyG lyases) are ideal for this purpose.

Materials:

-

Purified sodium alginate with a low M/G ratio

-

PolyG-specific alginate lyase (e.g., from Pseudomonas sp. HZJ216)

-

Tris-HCl buffer (50 mM, pH 7.0)

-

Ethanol

Procedure:

-

Enzymatic Reaction: Dissolve the sodium alginate in the Tris-HCl buffer. Add the polyG-specific alginate lyase to the solution. The reaction is typically carried out at an optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 6 hours) or until the desired degree of polymerization is achieved.

-

Reaction Termination: The enzymatic reaction is stopped by heating the solution (e.g., boiling for 5 minutes) to denature the enzyme.

-

Preliminary Separation: The pH of the solution is adjusted to 2.85 to precipitate larger oligosaccharides, while smaller ones, including trimers, remain in the supernatant.

-

Ethanol Precipitation: The supernatant containing the smaller oligosaccharides is collected, and ethanol is added to precipitate the oligosaccharides.

Purification of this compound by Anion-Exchange Chromatography

Anion-exchange chromatography is a powerful technique for separating oligosaccharides based on their charge, which is determined by the number of carboxyl groups (i.e., the degree of polymerization).

Materials:

-

Crude alginate oligosaccharide mixture

-

Anion-exchange resin (e.g., Q-Sepharose F.F.)

-

Sodium acetate buffer (0.2 M, pH 8.10)

-

Sodium acetate gradient (0.2 M to 1.2 M)

Procedure:

-

Column Equilibration: The anion-exchange column is equilibrated with the starting buffer (0.2 M sodium acetate).

-

Sample Loading: The crude oligosaccharide mixture is dissolved in the starting buffer and loaded onto the column.

-

Elution: The oligosaccharides are eluted using a linear gradient of sodium acetate. Smaller, less charged oligosaccharides (like disaccharides and trisaccharides) will elute at lower salt concentrations, while larger oligosaccharides will require higher salt concentrations for elution.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the triguluronic acid using techniques such as thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) to confirm the molecular weight.

Biosynthesis of L-Guluronic Acid Blocks in Alginate

The formation of this compound precursors, the G-blocks within the alginate polymer, is a post-polymerization modification process. The biosynthesis of alginate begins with the polymerization of β-D-mannuronic acid residues. Subsequently, specific enzymes known as mannuronan C-5 epimerases act on the polymannuronic acid chain, converting some of the D-mannuronic acid residues into their C-5 epimer, α-L-guluronic acid. The action of these epimerases leads to the formation of the characteristic block structure of alginate, including the G-blocks from which this compound is derived.

Visualizations

Signaling Pathway: Alginate Biosynthesis in Brown Algae

Caption: Biosynthetic pathway of alginate in brown algae.

Experimental Workflow: Isolation of this compound

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, as a fundamental component of the gelling fraction of alginate, holds significant potential for applications in various fields, including pharmaceuticals and biotechnology. A thorough understanding of its discovery, natural abundance in different brown seaweed species, and the methods for its isolation and characterization is crucial for harnessing its properties. This technical guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The provided protocols and data will aid researchers in the efficient sourcing and production of this compound for further investigation and application development.

References

- 1. The History of Alginate Chemistry - CyberColloids [cybercolloids.net]

- 2. Training Manual on Gracilaria Culture and Seaweed Processing in China [fao.org]

- 3. The History of Alginate Chemistry - Structure 5 - CyberColloids [cybercolloids.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

L-Triguluronic acid vs L-guluronic acid monomer

An In-depth Technical Guide to L-Triguluronic Acid versus L-Guluronic Acid Monomer for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-guluronic acid is a uronic acid monosaccharide and a key component of alginic acid, a polysaccharide found in brown algae[1][2]. Alginic acid is a linear copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues[3]. This compound, a linear oligosaccharide consisting of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds, represents a specific oligo-G block. Both the monomeric and oligomeric forms of L-guluronic acid have garnered significant interest in the scientific community for their diverse biological activities, particularly their immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and L-guluronic acid monomer, focusing on their biochemical properties, relevant experimental protocols, and their impact on cellular signaling pathways.

Chemical and Physical Properties

| Property | L-Guluronic Acid Monomer | This compound |

| Chemical Formula | C6H10O7 | C18H26O19 |

| Molar Mass | 194.14 g/mol [1] | 546.39 g/mol |

| Structure | Monosaccharide | Trisaccharide of L-guluronic acid |

| Source | Component of alginic acid from brown algae[1] | Derived from alginic acid via degradation |

| Key Feature | C-5 epimer of D-mannuronic acid | A linear homo-oligosaccharide of L-guluronic acid |

Biological Activity and Signaling Pathways

Both L-guluronic acid and its oligosaccharides, including this compound, have been shown to exert significant anti-inflammatory effects. These effects are primarily mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway in immune cells such as macrophages.

Anti-inflammatory Effects of Guluronate Oligosaccharides (GOS)

Guluronate oligosaccharides (GOS), which include this compound, have demonstrated potent anti-inflammatory activity in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. Studies have shown that GOS can significantly reduce the production of key inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators by Guluronate Oligosaccharides (GOS) in LPS-activated RAW 264.7 cells

| Inflammatory Mediator | Concentration of GOS | % Inhibition | Reference |

| Nitric Oxide (NO) | 1 mg/mL | significant dose-dependent suppression | |

| Prostaglandin E2 (PGE2) | 1 mg/mL | significant dose-dependent suppression | |

| Reactive Oxygen Species (ROS) | 1 mg/mL | significant dose-dependent suppression | |

| Tumor Necrosis Factor-α (TNF-α) | 1 mg/mL | significant dose-dependent suppression | |

| Interleukin-1β (IL-1β) | 1 mg/mL | significant dose-dependent suppression | |

| Interleukin-6 (IL-6) | 1 mg/mL | significant dose-dependent suppression |

Note: The specific degree of polymerization of the GOS mixture was not always specified in the cited studies. The data represents the activity of guluronate oligosaccharides in general.

Mechanism of Action: TLR4 Signaling Pathway

GOS exerts its anti-inflammatory effects by interfering with the TLR4 signaling cascade. GOS has been shown to decrease the binding of LPS to the cell surface and reduce the expression of TLR4 and its co-receptor CD14. This interference prevents the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory genes.

Experimental Protocols

Preparation of Guluronate Oligosaccharides (including this compound)

Guluronate oligosaccharides can be prepared from alginate by enzymatic hydrolysis.

Materials:

-

Sodium alginate (high G-content)

-

Alginate lyase (poly(α-L-guluronate) lyase, EC 4.2.2.11)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

Ethanol

-

Deionized water

Protocol:

-

Dissolve sodium alginate in the buffer solution to a final concentration of 1% (w/v).

-

Add alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity. A typical ratio is 1:100 (w/w).

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) with constant stirring for a specified duration (e.g., 24 hours) to achieve the desired degree of polymerization.

-

Terminate the enzymatic reaction by heating the solution at 100°C for 10 minutes.

-

Centrifuge the solution to remove any insoluble material.

-

Precipitate the oligosaccharides by adding 4 volumes of cold ethanol to the supernatant and incubating at 4°C overnight.

-

Collect the precipitated oligosaccharides by centrifugation.

-

Wash the pellet with 95% ethanol and then dry it to obtain the GOS mixture.

Purification of this compound

Further purification to isolate this compound can be achieved using size-exclusion chromatography (SEC).

Materials:

-

Crude GOS mixture

-

SEC column (e.g., Superdex 30)

-

Mobile phase (e.g., 0.2 M ammonium acetate buffer)

-

Fraction collector

Protocol:

-

Dissolve the crude GOS mixture in the mobile phase.

-

Load the dissolved sample onto the pre-equilibrated SEC column.

-

Elute the oligosaccharides with the mobile phase at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Analyze the fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

Pool the fractions containing pure this compound and lyophilize to obtain the final product.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides. The anomeric proton signals in the ¹H NMR spectrum can be used to confirm the α-L-guluronic acid configuration and the 1→4 glycosidic linkages.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified oligosaccharide, confirming its identity as a trimer.

Conclusion

This compound, as a defined guluronate oligosaccharide, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the TLR4 signaling pathway, presents a promising avenue for the development of novel therapeutics for inflammatory diseases. While much of the current research has focused on mixtures of guluronate oligosaccharides, further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to produce, purify, and characterize this promising compound for further in-vitro and in-vivo studies. The clear advantages of oligosaccharides, such as improved solubility and potentially enhanced bioavailability compared to larger polysaccharides, make this compound a compelling molecule for drug development professionals.

References

Preliminary Studies on the Function of L-Triguluronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Triguluronic acid, a trimer of α-L-guluronic acid, is an alginate-derived oligosaccharide (AOS) with significant potential in the fields of immunology and drug development. As a specific type of guluronate oligosaccharide (GAOS), it is believed to play a role in modulating the innate immune system. This technical guide provides a comprehensive overview of the preliminary studies on the function of this compound and its related compounds. It details the current understanding of its mechanism of action, presents available quantitative data, outlines experimental protocols for its preparation and study, and visualizes the key signaling pathway involved in its immunomodulatory activity. While research specifically on the trimer is emerging, this guide synthesizes findings from studies on guluronate oligosaccharides of varying lengths and the L-guluronic acid monomer to provide a foundational understanding for future research and development.

Introduction

Alginate, a natural polysaccharide extracted from brown seaweeds, is a copolymer of β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1] Oligosaccharides derived from alginate have garnered increasing attention for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1][2] Guluronate oligosaccharides (GAOS), which are composed of L-guluronic acid units, have been particularly noted for their ability to enhance immunity and protect against pathogens.[3] this compound, a defined trimer, represents a specific molecule within this class, offering the potential for more targeted therapeutic applications. This document aims to consolidate the existing, albeit limited, knowledge on this compound's function and provide a technical framework for its further investigation.

Core Functions and Biological Activities

The biological activities of this compound are primarily inferred from studies on guluronate oligosaccharides (GOS) and the monomer, L-guluronic acid. The primary function identified is its immunomodulatory potential, specifically its ability to activate macrophages.

Immunomodulation

Guluronate oligosaccharides have been shown to activate macrophages, key cells of the innate immune system.[4] This activation leads to the production of various inflammatory mediators, suggesting a role in enhancing the body's defense mechanisms. The activity of these oligosaccharides is dependent on their structure, with enzymatically prepared, unsaturated GOS showing potent effects.

Anti-biofilm Activity

A commercially available guluronate oligosaccharide product, OligoG CF-5/20, has demonstrated the ability to disrupt biofilms of the pathogenic bacterium Pseudomonas aeruginosa. This suggests a potential application of guluronate oligosaccharides, including this compound, as adjunctive therapies for chronic infections.

Quantitative Data

Specific quantitative data for this compound is currently limited in the public domain. The following table summarizes data from studies on the L-guluronic acid monomer (G2013) and general guluronate oligosaccharides (GOS), which may provide an indication of the potential activity of the trimer.

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| α-L-Guluronic acid (G2013) | MTT Assay | HEK293-TLR2 & -TLR4 | ≤125 µg/ml | No apparent cytotoxicity | |

| α-L-Guluronic acid (G2013) | qRT-PCR | HT29 | 5 µg/ml | Significant decrease in TLR2 and TLR4 mRNA expression | |

| α-L-Guluronic acid (G2013) | qRT-PCR | HEK-Blue hTLR4 | Low & High doses | Significant reduction in TLR4 and MyD88 gene expression | |

| α-L-Guluronic acid (G2013) | ELISA | HEK-Blue hTLR4 | Low & High doses | Decrease in IL-1β concentration | |

| α-L-Guluronic acid (G2013) | qRT-PCR | Human PBMCs | 25 µg/mL | Significant downregulation of NF-κB, IκB, and MyD88 mRNA | |

| Guluronate Oligosaccharides (GOS) | In vivo | Mice | Not specified | Promotes macrophage proliferation in ascites |

Signaling Pathway

The primary signaling pathway implicated in the immunomodulatory function of guluronate oligosaccharides is the Toll-like receptor 4 (TLR4) pathway.

TLR4-Mediated Macrophage Activation

Studies have shown that guluronate oligosaccharides are recognized by TLR4 on the surface of macrophages. This recognition triggers a downstream signaling cascade involving the activation of Akt, NF-κB, mTOR, and MAPK pathways. The activation of these pathways ultimately leads to the production of inflammatory mediators and an enhanced immune response.

Caption: TLR4-mediated signaling pathway activated by Guluronate Oligosaccharides.

Experimental Protocols

Preparation of this compound (Unsaturated Guluronate Trimer)

This protocol is adapted from a method for the targeted preparation of unsaturated guluronate oligosaccharides using a strictly G-specific alginate lyase, Aly7Sa.

Objective: To produce unsaturated this compound (ΔGGG) from sodium alginate.

Materials:

-

Sodium alginate

-

Strictly G-specific alginate lyase (e.g., Aly7Sa)

-

Reaction buffer (e.g., pH 6.5)

-

Gel-permeation chromatography system

-

High-performance anion-exchange chromatography (HPAEC) system

-

Mass spectrometer (MS)

Procedure:

-

Enzymatic Degradation:

-

Dissolve sodium alginate in the reaction buffer to a final concentration of 100 mg.

-

Add the G-specific alginate lyase Aly7Sa to the solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient duration to achieve degradation into oligosaccharides.

-

-

Purification:

-

Terminate the enzymatic reaction (e.g., by heat inactivation).

-

Separate the degradation products by single-step gel-permeation chromatography.

-

Collect fractions corresponding to the size of the trimer.

-

-

Analysis and Identification:

-

Analyze the collected fractions using HPAEC to determine the purity and size of the oligosaccharides.

-

Confirm the identity of the trimer as unsaturated this compound (ΔGGG) using mass spectrometry.

-

Assessment of Immunomodulatory Activity

This protocol outlines a general workflow for assessing the immunomodulatory activity of this compound on macrophages.

Objective: To determine the effect of this compound on macrophage activation.

Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Cell culture medium and supplements

-

This compound

-

MTT assay kit for cytotoxicity

-

qRT-PCR reagents for gene expression analysis (e.g., primers for TLR4, MyD88, NF-κB, IL-1β)

-

ELISA kits for cytokine quantification (e.g., IL-1β, TNF-α)

-

Western blotting reagents for protein analysis (e.g., antibodies for p-Akt, p-NF-κB)

Workflow:

-

Cell Culture: Culture RAW264.7 macrophages under standard conditions.

-

Cytotoxicity Assay:

-

Treat cells with a range of this compound concentrations.

-

Perform an MTT assay to determine the non-toxic concentration range.

-

-

Gene Expression Analysis:

-

Treat cells with non-toxic concentrations of this compound.

-

Isolate total RNA and perform qRT-PCR to measure the expression of target genes (TLR4, MyD88, NF-κB, IL-1β, etc.).

-

-

Cytokine Production Analysis:

-

Treat cells with this compound.

-

Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α) using ELISA.

-

-

Signaling Pathway Analysis:

-

Treat cells with this compound for various time points.

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, NF-κB, MAPKs).

-

Caption: Experimental workflow for assessing the immunomodulatory function of this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound, as a member of the guluronate oligosaccharide family, possesses immunomodulatory properties mediated through the TLR4 signaling pathway. While direct studies on the trimer are needed to confirm and quantify these effects, the existing data on related compounds provide a solid foundation for further research. Future studies should focus on:

-

Precise Quantification: Determining the specific dose-response relationship of this compound in macrophage activation.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of infection and inflammation.

-

Structure-Activity Relationship: Comparing the activity of this compound with other guluronate oligosaccharides of varying lengths to understand the optimal size for therapeutic effect.

The development of methods for the targeted production of this compound will be crucial for advancing its study and potential translation into novel therapeutic agents for a range of immune-related conditions and infectious diseases.

References

- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]

- 2. Immunomodulatory Effects of Alginate Oligosaccharides on Murine Macrophage RAW264.7 Cells and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel methods for the preparation and characterization of hyaluronan oligosaccharides of defined length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of L-Triguluronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Triguluronic acid in various solvents. Due to the limited availability of direct quantitative data for this compound in a wide range of organic solvents, this document summarizes the available information for the compound and its monomeric precursor, L-Guluronic acid, and offers general insights into the solubility of related oligosaccharides. Furthermore, detailed experimental protocols for solubility determination are provided to aid researchers in generating further data.

Introduction to this compound

This compound is a linear oligosaccharide composed of three L-guluronic acid units linked together. It is a derivative of alginate, a naturally occurring polysaccharide found in brown seaweed. Alginates and their derivatives are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, biodegradability, and gelling properties. Understanding the solubility of this compound is crucial for its application in drug delivery systems, tissue engineering, and other biomedical research areas.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited to water. The solubility of its monomer, L-Guluronic acid, and general trends for related compounds are also presented for comparative purposes.

| Compound | Solvent | Solubility | Temperature | Notes |

| This compound | Water | 250 mg/mL[1] | Not Specified | Requires sonication for dissolution.[1] |

| L-Guluronic acid sodium salt | Water | 150 mg/mL | Not Specified | Requires sonication for dissolution. |

| L-Guluronic acid sodium salt | Chloroform | Soluble (qualitative)[2] | Not Specified | Specific quantitative data not available.[2] |

| L-Guluronic acid sodium salt | Dichloromethane | Soluble (qualitative)[2] | Not Specified | Specific quantitative data not available. |

| L-Guluronic acid sodium salt | Ethyl Acetate | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |

| L-Guluronic acid sodium salt | DMSO | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |

| L-Guluronic acid sodium salt | Acetone | Soluble (qualitative) | Not Specified | Specific quantitative data not available. |

Note on Organic Solvents: For oligosaccharides like this compound, solubility is expected to decrease significantly in less polar organic solvents. Studies on other oligosaccharides have shown that their solubility in ethanol-water mixtures diminishes as the proportion of ethanol increases, with very low solubility in pure ethanol. This trend is likely applicable to this compound.

Experimental Protocols for Solubility Determination

The following are general experimental protocols that can be adapted for the determination of the solubility of this compound in various solvents.

Protocol 1: Saturated Shake-Flask Method

This method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

Filtration device (e.g., 0.22 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-RI, LC-MS, or a validated spectrophotometric method)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a micropipette.

-

Filter the sample immediately using a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility in mg/mL or other appropriate units by accounting for the dilution factor.

Protocol 2: Visual Method for Rapid Screening

This method provides a semi-quantitative estimation of solubility.

Materials:

-

This compound

-

Selected solvents

-

Small test tubes or vials

-

Vortex mixer

-

Water bath with temperature control

Procedure:

-

Weigh a specific amount of this compound (e.g., 1 mg) into a small test tube.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, add another weighed amount of this compound and repeat the process until undissolved solid remains.

-

If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.

-

The solubility can be estimated based on the total amount of solute dissolved in the final volume of the solvent. For compounds with low solubility, gentle heating in a water bath can be applied to aid dissolution, and the temperature should be recorded.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide has consolidated the currently available solubility information for this compound. While quantitative data in organic solvents is sparse, the provided information on its aqueous solubility, along with data for its monomer and general trends for related compounds, offers a valuable starting point for researchers. The detailed experimental protocols and the visualized workflow are intended to empower scientists and drug development professionals to generate the specific solubility data required for their research and development activities. Further investigation into the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted to fully explore its potential in various applications.

References

Spectroscopic Analysis of L-Guluronic Acid: An In-depth Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the core spectroscopic techniques used to characterize L-Guluronic acid. The document outlines experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of L-Guluronic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Quantitative NMR Data for L-Guluronic Acid Residues

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-Guluronic acid (G) residues within an alginate polymer, which provides a strong indication of the expected shifts for the monomer. Spectra are typically recorded in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | 5.473[1] | 99.6[2] |

| H-2 / C-2 | 4.318[1] | - |

| H-3 / C-3 | 4.446[1] | - |

| H-4 / C-4 | 4.571[1] | - |

| H-5 / C-5 | 4.883 | - |

Note: Complete assignment of all ¹³C resonances for the monomer was not available in the searched literature.

Experimental Protocol: ¹H NMR Spectroscopy of Uronic Acids

A general protocol for acquiring ¹H NMR spectra of uronic acids is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the uronic acid sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

-

Lyophilize the sample to remove any residual H₂O and redissolve in fresh D₂O to minimize the water signal.

-

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Pulse width: Calibrated 90° pulse

-

Acquisition time: 2-4 seconds

-

-

Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative ratios of different protons.

-

Reference the spectrum to the internal standard.

-

Experimental Workflow: NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of L-Guluronic acid, providing insights into its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar molecules like uronic acids.

Expected Mass Spectrometry Fragmentation

Based on studies of alginate oligosaccharides, the fragmentation of guluronic acid-containing molecules in negative-ion ESI-MS/MS is expected to yield characteristic B, C, Y, and Z-type glycosidic bond cleavages, as well as cross-ring cleavages (e.g., ⁰,²A and ²,⁵A ions).

| Ion Type | Description |

| [M-H]⁻ | Deprotonated molecular ion |

| B, C ions | Fragments containing the non-reducing end |

| Y, Z ions | Fragments containing the reducing end |

| Cross-ring fragments | Result from cleavages within the sugar ring |

Experimental Protocol: LC-MS of Uronic Acids

-

Sample Preparation:

-

Dissolve the uronic acid sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, at a concentration of approximately 1-10 µg/mL.

-

Acidify the solution slightly with a volatile acid such as formic acid to promote protonation in positive ion mode or use a basic modifier for negative ion mode.

-

-

Liquid Chromatography (LC) Separation:

-

Employ a suitable chromatography column for separating uronic acids, such as an anion-exchange or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Use a mobile phase gradient appropriate for the chosen column. For example, for anion-exchange chromatography, a gradient of ammonium formate or ammonium acetate can be used.

-

-

Mass Spectrometry (MS) Analysis:

-

Interface the LC system with an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

-

Acquire data in either positive or negative ion mode. Negative ion mode is often preferred for acidic molecules like uronic acids.

-

Perform MS/MS analysis on the parent ion of interest to obtain fragmentation data.

-

Experimental Workflow: LC-MS Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For polyguluronic acid, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Quantitative IR Data for Polyguluronic Acid

The following table lists the characteristic IR absorption bands for polyguluronic acid.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching |

| ~2930 | C-H stretching |

| ~1630 | Asymmetric stretching of COO⁻ |

| ~1420 | Symmetric stretching of COO⁻ |

| 1145, 1100, 1018, 960 | "Fingerprint" region for carbohydrates |

Source: Adapted from Coimbra et al. (1998) as cited in a review by Kacurakova et al. (2002).

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry both the L-Guluronic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr powder until a fine, homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Experimental Workflow: FTIR KBr Pellet Method

UV-Visible (UV-Vis) Spectroscopy

While L-Guluronic acid itself does not have a strong chromophore for direct UV-Vis analysis, it can be quantified using colorimetric methods, such as the carbazole assay, which produces a colored product with a characteristic UV-Vis absorption spectrum.

Quantitative UV-Vis Data (Carbazole Assay)

The colored product formed in the carbazole assay for uronic acids has a maximum absorbance at approximately 525 nm . The absorbance at this wavelength is proportional to the concentration of the uronic acid.

Experimental Protocol: Carbazole Assay for Uronic Acid Quantification

-

Reagent Preparation:

-

Sulfuric acid/borate reagent: Dissolve 0.95 g of sodium tetraborate decahydrate in 100 mL of concentrated sulfuric acid.

-

Carbazole reagent: Dissolve 0.125 g of carbazole in 100 mL of absolute ethanol.

-

-

Assay Procedure:

-

To 1 mL of the uronic acid sample solution, add 5 mL of the sulfuric acid/borate reagent.

-

Heat the mixture in a boiling water bath for 10 minutes.

-

Cool the mixture to room temperature.

-

Add 0.2 mL of the carbazole reagent and mix well.

-

Heat again in a boiling water bath for 15 minutes.

-

Cool to room temperature.

-

-

Measurement:

-

Measure the absorbance of the solution at 525 nm using a UV-Vis spectrophotometer.

-

Prepare a standard curve using known concentrations of a uronic acid standard (e.g., D-glucuronic acid) to determine the concentration of the unknown sample.

-

Experimental Workflow: Carbazole Assay

Signaling Pathway Involving Guluronate

Guluronate oligosaccharides (GOS), derived from alginate, have been shown to activate macrophages through Toll-like receptor 4 (TLR4) mediated signaling pathways. This activation leads to the production of pro-inflammatory cytokines.

References

L-Triguluronic Acid: A Novel Modulator of Inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Triguluronic acid, also known as α-L-Guluronic acid and designated as G2013 in several studies, is an emerging monosaccharide of interest for its potential biological activities, particularly in the realm of inflammation and immunology. As a component of alginic acid, a polysaccharide derived from brown algae, this compound has demonstrated promising effects in preclinical and clinical investigations, positioning it as a candidate for therapeutic development in a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Anti-Inflammatory and Immunomodulatory Activities

This compound has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.[1][2] Its mechanisms of action appear to be multifaceted, targeting key inflammatory pathways and mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been shown to reduce the gene expression and activity of both COX-1 and COX-2 enzymes.[3][4][5] This dual inhibition suggests a broad-spectrum anti-inflammatory effect, similar to some traditional NSAIDs.

Table 1: Effect of this compound (G2013) on COX-1 and COX-2 Activity

| Compound | Concentration | Target | Effect | p-value | Reference |

| This compound (G2013) | 5, 50, and 500 mMol/ml | COX-1 and COX-2 Activity | Significant reduction | < 0.0001 | |

| This compound (G2013) | Low and High Doses | COX-1 and COX-2 Gene Expression | Significant reduction | < 0.05 |

Modulation of Pro-inflammatory Cytokines

In studies involving peripheral blood mononuclear cells (PBMCs) from patients with nonalcoholic steatohepatitis (NASH), this compound demonstrated a significant ability to reduce the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.

Table 2: Effect of this compound (G2013) on Pro-inflammatory Cytokine Secretion in NASH Patient PBMCs

| Compound | Concentration | Cytokine | Effect | Reference |

| This compound (G2013) | 5 µg/mL (low dose) | IL-6 | Considerable reduction | |

| This compound (G2013) | 25 µg/mL (moderate dose) | IL-6 | Considerable reduction | |

| This compound (G2013) | 25 µg/mL (moderate dose) | TNF-α | Considerable reduction |

Clinical Investigations in Rheumatoid Arthritis

The therapeutic potential of this compound has been explored in a randomized clinical trial for patients with rheumatoid arthritis (RA). The results indicated a significant improvement in disease activity scores compared to conventional treatment.

Table 3: Clinical Efficacy of this compound (G2013) in Rheumatoid Arthritis (12-week trial)

| Outcome Measure | Mean Change in G2013 Group | Mean Change in Control Group |

| Tender Joint Count | -7.54 | -2.5 |

| Swollen Joint Count | -7.59 | -3.59 |

| Physician Global Assessment | -30 | -0.9 |

| Patient Global Assessment | -23.18 | -1.81 |

| Erythrocyte Sedimentation Rate | -14.45 | -1.45 |

Safety Profile

Preclinical studies have been conducted to assess the safety of this compound.

Table 4: Acute Toxicity of this compound in Mice

| Parameter | Value | Animal Model | Administration Route | Reference |

| LD50 | 4.8 g/kg | BALB/c mice | Oral |

Signaling Pathway

Research suggests that the immunomodulatory effects of guluronate-containing oligosaccharides are mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 initiates a downstream cascade involving MyD88 and subsequent activation of NF-κB, a key transcription factor for pro-inflammatory genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general procedure for isolating PBMCs from whole blood for subsequent in vitro treatment with this compound.

Protocol Details:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube. Centrifuge at approximately 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat," which contains the PBMCs, located between the plasma and the Ficoll-Paque layer.

-

Washing: Transfer the harvested PBMCs to a new tube and wash with PBS. Centrifuge at 200 x g for 10 minutes to pellet the cells. Repeat the wash step.

-

Cell Culture and Treatment: Resuspend the final PBMC pellet in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics). Plate the cells at the desired density and treat with various concentrations of this compound for the specified duration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the general steps for quantifying the mRNA expression of target genes such as TLR4 and NFKB1 in PBMCs treated with this compound.

Protocol Details:

-

RNA Extraction: Isolate total RNA from treated and untreated PBMCs using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the general procedure for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured PBMCs treated with this compound.

Protocol Details:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and the cell culture supernatants from the this compound-treated and control PBMCs to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB).

-

Signal Detection: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound has emerged as a promising bioactive compound with significant anti-inflammatory and immunomodulatory potential. Its ability to inhibit COX enzymes and downregulate the production of pro-inflammatory cytokines through the TLR4/NF-κB signaling pathway provides a strong rationale for its further investigation as a therapeutic agent for inflammatory diseases such as NASH and rheumatoid arthritis. The favorable safety profile observed in preclinical studies further supports its development. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its formulation and delivery, and conducting larger-scale clinical trials to fully assess its therapeutic efficacy and safety in human populations.

References

- 1. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. ucallmlabs.com [ucallmlabs.com]

- 3. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the oral administration of α-l-guluronic acid on COX-1 and COX-2 gene expression profile in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of L-Guluronic Acid: Application Notes and Protocols for Laboratory Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of L-guluronic acid, a key component of alginates with significant interest in biomedical and pharmaceutical applications. The following sections outline three distinct synthetic routes, compiled and adapted from published literature, to provide researchers with practical guidance for producing this valuable monosaccharide.

Introduction

L-Guluronic acid is a C-5 epimer of D-mannuronic acid and a constituent of the polysaccharide alginate. Its unique stereochemistry plays a crucial role in the gelling properties of alginates in the presence of divalent cations, a characteristic exploited in drug delivery, tissue engineering, and as a food additive. The limited commercial availability of pure L-guluronic acid necessitates reliable laboratory-scale synthesis methods for research and development. This document details three such methods, starting from D-mannose, L-ascorbic acid, and D-mannuronic acid.

Method 1: Synthesis from D-Mannose via C-5 Epimerization

This synthetic strategy leverages the readily available starting material D-mannose and proceeds through a key C-5 epimerization step to yield the L-guluronic acid configuration. The following protocol is a representative pathway based on modern carbohydrate chemistry techniques.

Experimental Protocol

1. Preparation of Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside:

- To a solution of D-mannose in dry methanol, add a catalytic amount of acetyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).

- Neutralize the reaction with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure.

- The resulting methyl α-D-mannopyranoside is then per-benzylated using benzyl bromide and sodium hydride in DMF.

- Purify the product by column chromatography.

2. Oxidation to Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranosiduronic acid:

- Dissolve the protected mannoside in a suitable solvent system (e.g., acetonitrile/water).

- Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) and stir at room temperature.

- Monitor the reaction by TLC until the starting material is consumed.

- Quench the reaction and extract the product. Purify by column chromatography.

3. C-5 Epimerization to the L-Guluronic Acid Derivative:

- This step is the most critical and can be achieved through various methods, including fluorine-directed radical epimerization or thermodynamic equilibration. A general approach involves:

- Conversion of the C-5 hydroxyl group to a suitable leaving group (e.g., triflate).

- Nucleophilic displacement with a small nucleophile (e.g., acetate) with inversion of configuration.

- Alternatively, base-catalyzed epimerization of the C-5 position can be achieved.

4. Deprotection to L-Guluronic Acid:

- The protecting groups (benzyl ethers and methyl ester) are removed.

- Hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrogen gas will remove the benzyl ethers.

- Saponification with a base (e.g., lithium hydroxide) will hydrolyze the methyl ester.

- The final product, L-guluronic acid, is purified by ion-exchange chromatography.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield (%) |

| 1. Protection of D-Mannose | D-Mannose | Methanol, Acetyl Chloride, Benzyl Bromide, NaH | 75-85 |

| 2. Oxidation to Uronic Acid | Protected Mannoside | TEMPO, BAIB | 80-90 |

| 3. C-5 Epimerization | Mannuronic Acid Derivative | Varies based on method | 50-70 |

| 4. Deprotection | Protected Guluronic Acid | Pd/C, H₂, LiOH | 85-95 |

Workflow Diagram

Caption: Synthetic pathway from D-Mannose to L-Guluronic Acid.

Method 2: Synthesis from L-Ascorbic Acid (Vitamin C)

L-Ascorbic acid, with its inherent L-configuration at C-5, is an attractive starting material for the synthesis of L-guluronic acid. This route involves the oxidative cleavage of the C2-C3 double bond and subsequent modifications.

Experimental Protocol

1. Protection of L-Ascorbic Acid:

- L-Ascorbic acid is first protected as its 5,6-O-isopropylidene derivative using acetone in the presence of an acid catalyst.

2. Oxidative Cleavage:

- The protected ascorbic acid is subjected to ozonolysis at low temperature (-78 °C) followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the C2-C3 double bond, yielding a protected L-xylonic acid derivative.

3. Chain Extension (Kiliani-Fischer type):

- The aldehyde obtained from the previous step is reacted with a cyanide source (e.g., sodium cyanide) to introduce a new carbon atom at C-1.

- This is followed by hydrolysis of the nitrile to a carboxylic acid, resulting in a mixture of epimeric hexonic acids.

4. Lactonization and Separation:

- The mixture of hexonic acids is subjected to acidic conditions to promote lactonization.

- The desired L-gulono-1,4-lactone is separated from its epimer (L-idono-1,4-lactone) by fractional crystallization or chromatography.

5. Hydrolysis to L-Guluronic Acid:

- The purified L-gulono-1,4-lactone is hydrolyzed under basic conditions to yield L-guluronic acid.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield (%) |

| 1. Protection | L-Ascorbic Acid | Acetone, Acid Catalyst | 90-95 |

| 2. Oxidative Cleavage | Protected Ascorbic Acid | O₃, Dimethyl Sulfide | 70-80 |

| 3. Chain Extension | Aldehyde Intermediate | NaCN, H₃O⁺ | 60-70 (mixture) |

| 4. Lactonization & Separation | Hexonic Acid Mixture | Acid, Fractional Crystallization | 30-40 (of desired lactone) |

| 5. Hydrolysis | L-Gulono-1,4-lactone | Base | >95 |

Workflow Diagram

Caption: Synthetic pathway from L-Ascorbic Acid to L-Guluronic Acid.

Method 3: Synthesis from D-Mannuronic Acid via Epimerization

This method utilizes the C-5 epimer of L-guluronic acid, D-mannuronic acid, as the starting material. D-Mannuronic acid can be obtained from the hydrolysis of alginate rich in mannuronic acid residues. The key step is the inversion of the stereocenter at C-5.

Experimental Protocol

1. Isolation of D-Mannuronic Acid:

- D-Mannuronic acid is typically isolated from the acid hydrolysis of alginates with a high M/G ratio.

- The hydrolysate is subjected to fractional precipitation or chromatographic separation to isolate D-mannuronic acid.

2. Protection of D-Mannuronic Acid:

- The hydroxyl and carboxylic acid groups of D-mannuronic acid are protected to prevent side reactions. A common strategy is to form a di-O-isopropylidene derivative and a methyl ester.

3. C-5 Epimerization:

- The protected D-mannuronic acid derivative is subjected to conditions that favor epimerization at the C-5 position.

- This can be achieved by treatment with a strong, non-nucleophilic base (e.g., sodium methoxide in methanol) to establish an equilibrium between the D-mannuronic and L-guluronic forms via an enolate intermediate.

- The equilibrium can be shifted towards the desired L-guluronic epimer by controlling the reaction conditions (temperature, time).

4. Deprotection:

- The protecting groups are removed under acidic conditions to hydrolyze the isopropylidene groups and the methyl ester, yielding L-guluronic acid.

- Purification is achieved through ion-exchange chromatography.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield (%) |

| 1. Isolation | Alginate | Acid, Separation techniques | Variable |

| 2. Protection | D-Mannuronic Acid | Acetone, Methanol, Acid | 70-80 |

| 3. C-5 Epimerization | Protected D-Mannuronic Acid | Sodium Methoxide | 20-30 (of L-epimer) |

| 4. Deprotection | Protected L-Guluronic Acid | Acidic Hydrolysis | 85-95 |

Logical Relationship Diagram

Caption: Logical flow for the synthesis of L-Guluronic Acid from D-Mannuronic Acid.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Reactions involving strong acids, bases, and flammable solvents require particular caution.

Conclusion

The synthesis of L-guluronic acid in the laboratory can be accomplished through several synthetic routes. The choice of method will depend on the availability of starting materials, the required scale of synthesis, and the expertise of the researcher. The protocols outlined in this document provide a foundation for the successful laboratory preparation of L-guluronic acid for applications in research and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

Application Notes and Protocols for the Purification of L-Guluronic Acid from Alginate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a linear anionic polysaccharide extracted from brown seaweed, is a copolymer of (1→4)-linked β-D-mannuronic acid (M) and its C5 epimer, α-L-guluronic acid (G). The arrangement of these monomers in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating MG-blocks dictates the physicochemical properties of the alginate. L-guluronic acid and its oligomers are of significant interest in the pharmaceutical and biomedical fields due to their unique biological activities. This document provides detailed application notes and protocols for the purification of L-guluronic acid from alginate, focusing on hydrolysis and subsequent purification techniques.

I. Hydrolysis of Alginate to Release Uronic Acid Monomers

The initial step in purifying L-guluronic acid is the depolymerization of the alginate polysaccharide into its constituent uronic acid monomers. This can be achieved through acid hydrolysis or enzymatic hydrolysis.

A. Acid Hydrolysis

Acid hydrolysis cleaves the glycosidic bonds within the alginate chain. The efficiency of hydrolysis and the recovery of L-guluronic acid are highly dependent on the acid type, concentration, temperature, and time.

Experimental Protocol: Acid Hydrolysis with Sulfuric Acid

-

Initial Hydrolysis:

-

Accurately weigh 100 mg of dry alginate powder and place it in a pressure-resistant hydrolysis tube.

-

Add 10 mL of 80% (v/v) sulfuric acid.

-

Seal the tube and incubate at 30°C for 3 hours with occasional vortexing to ensure complete dissolution and initial hydrolysis.

-

-

Secondary Hydrolysis:

-

After the initial hydrolysis, carefully dilute the reaction mixture with distilled water to a final sulfuric acid concentration of 2 N.

-

Reseal the tube and incubate at 100°C for 2 hours in a heating block or water bath.

-

-

Neutralization:

-

Cool the hydrolysate to room temperature.

-

Neutralize the solution to pH 7.0 by the slow addition of calcium carbonate (CaCO₃) powder while stirring. Carbon dioxide will be evolved, so perform this step in a well-ventilated area.

-

Centrifuge the mixture at 5000 x g for 10 minutes to pellet the precipitated calcium sulfate.

-

Carefully collect the supernatant containing the liberated uronic acids.

-

-

Sample Preparation for Purification:

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The sample is now ready for purification by chromatography or other methods.

-

B. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific method for depolymerizing alginate. Alginate lyases are enzymes that cleave the glycosidic bonds via a β-elimination mechanism.

Experimental Protocol: Enzymatic Hydrolysis using Alginate Lyase

-

Enzyme and Substrate Preparation:

-

Prepare a 1% (w/v) sodium alginate solution in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Determine the activity of the purified alginate lyase. One unit of activity is often defined as the amount of enzyme required to increase the absorbance at 235 nm by 0.01 per minute.

-

-

Hydrolysis Reaction:

-

In a reaction vessel, combine the 1% sodium alginate solution with the purified alginate lyase. The enzyme-to-substrate ratio will need to be optimized depending on the specific activity of the enzyme.

-

Incubate the reaction mixture at the optimal temperature for the specific alginate lyase (e.g., 50°C) for a predetermined time (e.g., 2-24 hours), with gentle agitation.

-

-

Reaction Termination:

-

Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

-

-

Sample Preparation for Purification:

-

Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter. The resulting solution contains a mixture of uronic acid monomers and oligomers ready for purification.

-

II. Purification Techniques for L-Guluronic Acid

Following hydrolysis, the resulting mixture contains L-guluronic acid, D-mannuronic acid, and potentially some unhydrolyzed oligomers. Several techniques can be employed to isolate and purify L-guluronic acid.

A. Fractional Precipitation

Fractional precipitation exploits the differential solubility of G-blocks and M-blocks at specific pH values. This method is particularly useful for enriching G-rich fractions.

Experimental Protocol: Fractional Precipitation of G-rich Alginate Fractions

This protocol is based on the principle that poly-guluronic acid is insoluble at a lower pH than poly-mannuronic acid[2].

-

Initial Acidification:

-

To the alginate hydrolysate (from either acid or enzymatic hydrolysis), slowly add 1 M HCl while stirring to adjust the pH to 2.85.

-

Continue stirring for 30 minutes at room temperature to allow for the precipitation of the G-rich fraction.

-

-

Separation of G-rich Fraction:

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

The pellet contains the insoluble G-rich fraction (polyguluronate), while the supernatant contains the soluble M-rich fraction.

-

Carefully decant the supernatant.

-

-

Washing and Neutralization:

-

Resuspend the G-rich pellet in a minimal amount of distilled water.

-

To increase purity, the precipitation step can be repeated by re-adjusting the pH to 2.85 with 1 M HCl, followed by centrifugation.

-

After the final wash, resuspend the pellet in distilled water and neutralize to pH 7.0 with 1 M NaOH.

-

-

Further Processing:

-

The resulting solution contains a purified G-rich fraction. For obtaining monomeric L-guluronic acid, this fraction would require further complete hydrolysis as described in section I.A, followed by purification via chromatography.

-

B. Anion-Exchange Chromatography (AEC)

Anion-exchange chromatography separates molecules based on their net negative charge. At a neutral pH, both L-guluronic acid and D-mannuronic acid are negatively charged and can be separated on a strong anion-exchange column.

Experimental Protocol: Anion-Exchange Chromatography

-

Column Preparation:

-

Pack a column with a strong anion-exchange resin (e.g., Q Sepharose Fast Flow).

-

Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 0.1 M NH₄HCO₃).

-

-

Sample Loading:

-

Ensure the pH of the hydrolyzed alginate sample is adjusted to that of the starting buffer.

-

Load the sample onto the equilibrated column at a controlled flow rate.

-

-

Elution:

-

Wash the column with 2-3 column volumes of the starting buffer to remove any unbound molecules.

-

Elute the bound uronic acids using a linear gradient of increasing salt concentration (e.g., a linear gradient from 0.1 M to 1.0 M NH₄HCO₃).

-

Collect fractions throughout the elution process.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions for the presence of L-guluronic acid using a suitable method (e.g., HPLC, colorimetric assays).

-

Pool the fractions containing pure L-guluronic acid.

-

-

Desalting:

-

If a volatile buffer like ammonium bicarbonate was used, it can be removed by lyophilization. Otherwise, a desalting step using gel filtration chromatography (see below) is necessary.

-

C. Gel Filtration Chromatography (GFC)

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It is particularly useful for desalting and for separating oligomers of different degrees of polymerization (DP).

Experimental Protocol: Gel Filtration Chromatography

-

Column and Sample Preparation:

-

Select a gel filtration resin with a fractionation range appropriate for the size of the molecules to be separated (e.g., Bio-Gel P-6 for separating small oligomers and monomers).

-

Pack and equilibrate the column with a suitable buffer (e.g., 0.1 M NH₄HCO₃).

-

Concentrate the sample if necessary.

-

-

Sample Application and Elution:

-

Apply the sample to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

-

Elute the sample with the equilibration buffer at a constant flow rate. Molecules will separate based on size, with larger molecules eluting first.

-

-

Fraction Collection and Analysis:

-

Collect fractions as the sample elutes from the column.

-

Analyze the fractions to identify those containing L-guluronic acid of the desired purity and size.

-

III. Quantitative Data

The yield and purity of L-guluronic acid are dependent on the source of alginate, the hydrolysis method, and the purification strategy employed. The following tables summarize available quantitative data from the literature.

Table 1: Recovery of Uronic Acids after Acid Hydrolysis

| Alginate Source | Hydrolysis Conditions | D-Mannuronic Acid Recovery (%) | L-Guluronic Acid Recovery (%) | Reference |

| Not Specified | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | 80.9 | 62.8 | [1] |

| Sargassum sp. | 2% Na₂CO₃, 4h, 60°C (alkali extraction) | M/G ratio: 5.73 to 8.76 | M/G ratio: 5.73 to 8.76 | [3] |

Table 2: Yield of Oligo-guluronic Acids after Chromatographic Purification

| Oligo-guluronic Acid (DP) | Yield (mg) from 10g poly-G | Purification Method | Reference |

| G1 (monomer) | 30 | Bio-Gel P-6 and Q Sepharose Fast Flow | |

| G2 (dimer) | 40 | Bio-Gel P-6 and Q Sepharose Fast Flow | |

| G3 (trimer) | 152 | Bio-Gel P-6 and Q Sepharose Fast Flow | |

| G4 (tetramer) | 234 | Bio-Gel P-6 and Q Sepharose Fast Flow | |

| G5 (pentamer) | 396 | Bio-Gel P-6 and Q Sepharose Fast Flow | |

| G6 (hexamer) | 192 | Bio-Gel P-6 and Q Sepharose Fast Flow |

Note: The yields presented are for oligo-guluronic acids of varying degrees of polymerization (DP) obtained from a poly-guluronate (poly-G) fraction, not the overall yield from the initial alginate.

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the purification of L-guluronic acid from alginate.

V. Conclusion

The purification of L-guluronic acid from alginate is a multi-step process involving initial hydrolysis followed by one or more purification techniques. The choice of methodology will depend on the desired final purity, yield, and the scale of the operation. Acid hydrolysis is a robust method for complete depolymerization, while enzymatic hydrolysis offers greater specificity under milder conditions. Fractional precipitation provides a means for enriching G-rich fractions, which can then be further purified. Chromatographic techniques such as anion-exchange and gel filtration offer high-resolution separation of L-guluronic acid from D-mannuronic acid and other impurities. For researchers and professionals in drug development, a combination of these techniques will likely be necessary to achieve the high purity required for pharmaceutical applications. Further optimization of each step will be crucial for developing an efficient and scalable purification process.

References

- 1. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Flocculation Methods for Sodium Alginate and Characterization of Its Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of L-Guluronic Acid: A Detailed Overview of Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a critical monosaccharide component of alginic acid, a polysaccharide abundant in brown algae.[1] The ratio of β-D-mannuronic acid to α-L-guluronic acid dictates the physicochemical properties and biological activities of alginates, making its accurate quantification essential in various fields, including pharmaceuticals, food science, and biotechnology.[2][3] This document provides detailed application notes and protocols for the quantification of L-guluronic acid using various analytical techniques.

Summary of Quantitative Analytical Methods

A variety of analytical methods have been developed for the quantification of L-guluronic acid, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method often depends on the sample matrix, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters of the most common analytical techniques.

| Analytical Method | Sample Preparation | Derivatization | Limit of Detection (LOD) | Key Advantages |